molecular formula C6H7ClN2O4S B1524830 methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate CAS No. 1354952-64-9

methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate

Cat. No. B1524830
M. Wt: 238.65 g/mol
InChI Key: DJQKZAQYLQCERZ-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also features a chlorosulfonyl functional group, which is known for its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a chlorosulfonyl group, and a methyl ester group . The presence of these functional groups would impart specific chemical properties to the compound .


Chemical Reactions Analysis

The chlorosulfonyl group is highly reactive and could undergo a variety of chemical reactions, including substitution and addition reactions . The pyrazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound highly reactive. The compound is likely to be a solid under standard conditions .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate and its derivatives are pivotal in the construction of complex organic compounds. For instance, Methyl (5-oxopyrazol-3-yl)acetate, a related compound, has been utilized as a building block in synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, showcasing its utility in heterocyclic chemistry (Prezent et al., 2016).

Crystal Structure and Fungicidal Activity

The compound has also been involved in the synthesis of novel 1-Aryl-3-Oxypyrazoles, indicating its versatile application in generating new chemical entities. The crystal structure and fungicidal activities of these derivatives, especially against Rhizoctonia solani, have been a focal point of research, further illustrating the compound's significance in scientific studies (Liu et al., 2014).

Antimicrobial Applications

Research on ethyl 2-(1H-pyrazol-1-yl)acetate, a structurally similar compound, has led to the development of new ethanone derivatives with noteworthy antimicrobial activity. These compounds have been tested against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing microbial resistance issues (Asif et al., 2021).

Antihypertensive and α-Blocking Agents

The compound's derivatives have been synthesized and evaluated as antihypertensive α-blocking agents, showing promise in the pharmaceutical field. The pharmacological screening of these derivatives revealed good antihypertensive activity and low toxicity, marking them as potential candidates for therapeutic applications (Abdel-Wahab et al., 2008).

Theoretical and Computational Studies

The compound and its derivatives have also been subjects of extensive theoretical and computational studies. For example, the synthesis and crystal structure determination of pyrazole derivatives have been complemented by density functional theory (DFT) calculations, providing insights into their stability and tautomeric forms (Shen et al., 2012).

Safety And Hazards

As with any chemical compound, handling “methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate” would require appropriate safety measures. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications and future directions for this compound would largely depend on its reactivity and the specific context in which it’s being used .

properties

IUPAC Name

methyl 2-(4-chlorosulfonylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-13-6(10)4-9-3-5(2-8-9)14(7,11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQKZAQYLQCERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate

CAS RN

1354952-64-9
Record name methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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